

Unveiling the Nuances: A Structural Comparison of Isocytosine and 2-Aminoisocytosine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminoisocytosine

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A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of nucleobase analogs, subtle structural modifications can lead to profound changes in biological activity and therapeutic potential. This technical guide provides an in-depth analysis of the structural differences between isocytosine and its derivative, **2-Aminoisocytosine**, also known as 2,5-diaminopyrimidin-4(3H)-one. Understanding these distinctions at a molecular level is paramount for researchers engaged in the design of novel therapeutic agents and the study of nucleic acid structure and function.

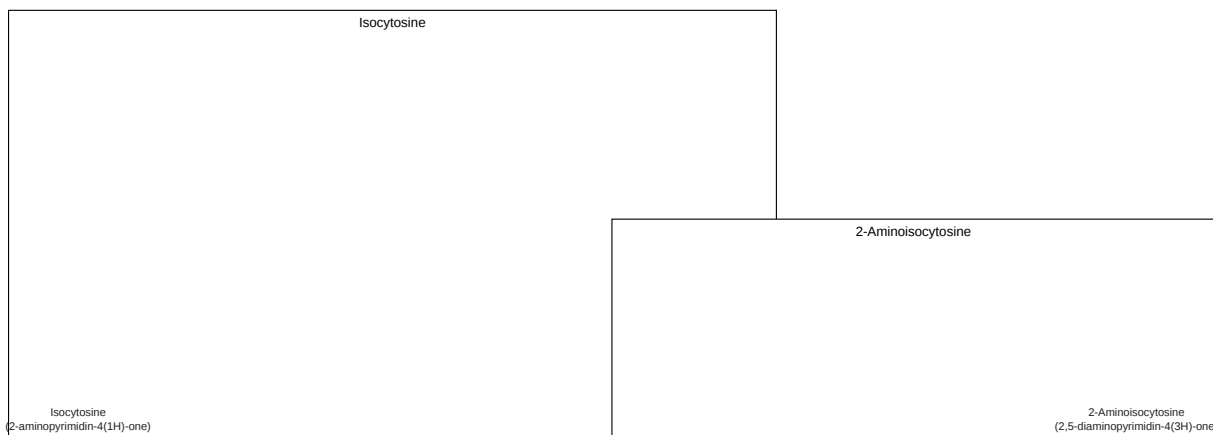
Core Structural Differences: An Overview

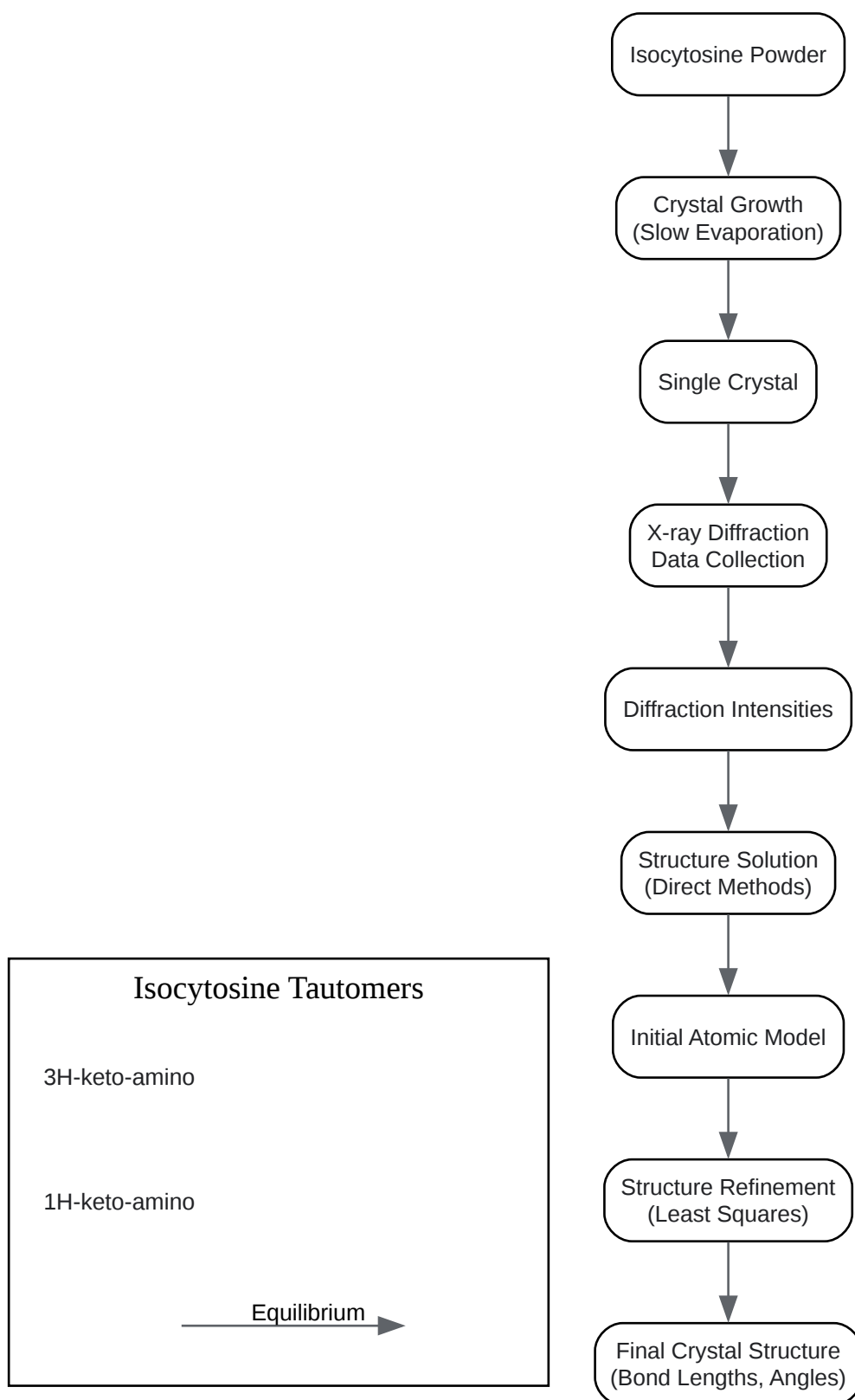
Isocytosine, or 2-aminouracil, is an isomer of the natural nucleobase cytosine. The key distinction lies in the positions of the amino and carbonyl groups on the pyrimidine ring. In isocytosine, the amino group is at position 2 and the carbonyl group is at position 4.

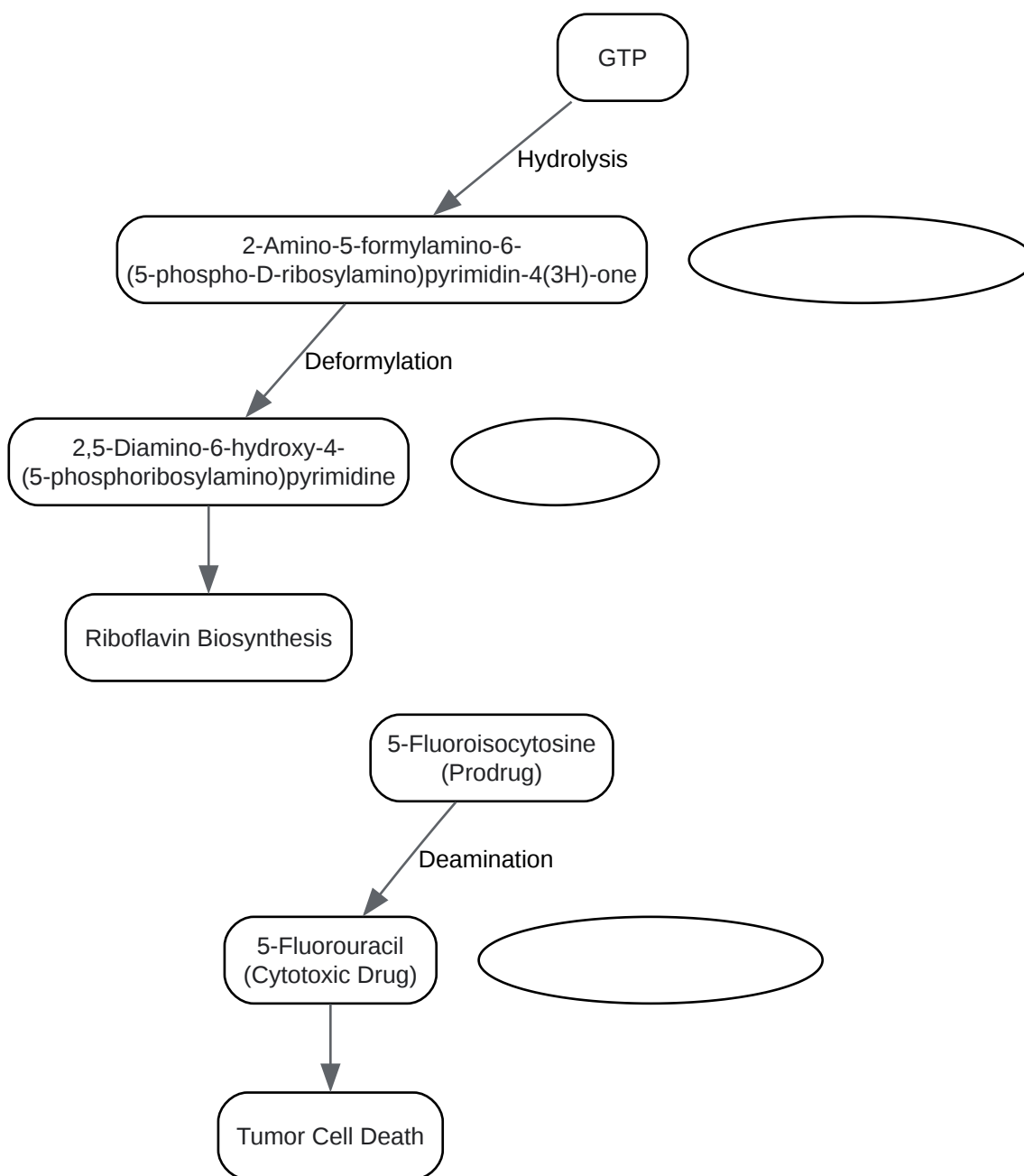
2-Aminoisocytosine, systematically named 2,5-diaminopyrimidin-4(3H)-one, represents a further modification of the isocytosine scaffold. It features an additional amino group at the 5th position of the pyrimidine ring. This seemingly minor addition has significant implications for the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional structure.

Below is a visual representation of the structural differences:

vs.







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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com